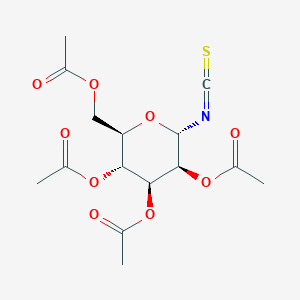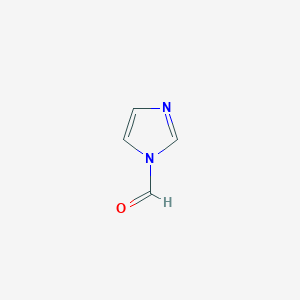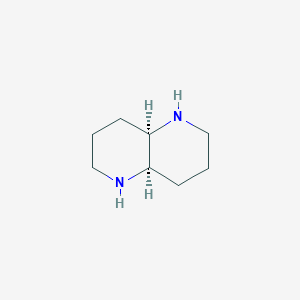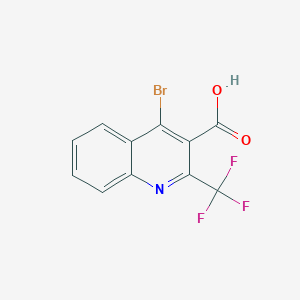
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a compound that belongs to the class of quinolinecarboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and bioavailability of drugs. The presence of the bromine atom in the molecule suggests potential for further chemical modifications, as bromine is a good leaving group in substitution reactions.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted quinolinecarboxylic acids, including 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, can be achieved through various routes. One approach involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to yield 4-trifluoromethyl-2-quinolinones. These intermediates can then be brominated to produce 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into the desired quinolinecarboxylic acids through halogen/metal exchange followed by carboxylation .
Molecular Structure Analysis
The molecular structure of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is characterized by the quinoline core, a heterocyclic compound consisting of a benzene ring fused to a pyridine ring. The trifluoromethyl group at the 2-position and the bromine atom at the 4-position are electron-withdrawing groups that can influence the electronic properties of the molecule. The carboxylic acid moiety at the 3-position is a functional group that can engage in hydrogen bonding and is key for the molecule's acidity and potential reactivity as an electrophile or nucleophile.
Chemical Reactions Analysis
The bromine atom in 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid makes it amenable to nucleophilic substitution reactions, allowing for the introduction of various substituents. This reactivity can be exploited in the synthesis of a wide range of derivatives, including amino, chloro, hydrazino, phenyl, and methylsulfonyl derivatives, as demonstrated in the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines . The carboxylic acid group also allows for the formation of esters and amides, which are common modifications in drug development to alter pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid are influenced by its functional groups. The trifluoromethyl group is known to increase lipophilicity, which can affect the compound's solubility and membrane permeability. The carboxylic acid group contributes to the compound's acidity and can form salts with bases, potentially improving solubility in aqueous media. The bromine atom's presence may increase the molecular weight and density of the compound. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
- Pharmaceutical Chemistry
- The trifluoromethyl group is a common feature in many FDA-approved drugs . It’s been found that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
- One such drug is Elexacaftor, which is chemically known as N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide . The synthesis of this drug begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide .
- The trifluoromethyl group is believed to enhance the pharmacological activities of these drugs .
-
Synthesis of Fluorinated Quinolines
- Fluorinated quinolines have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- These fluorinated quinolines have found applications in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
-
Preparation of Other Compounds
-
Agriculture
- Fluorinated quinolines, which would include compounds like “4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid”, have found application in agriculture . The specific applications are not detailed, but fluorinated compounds are often used in pesticides due to their increased stability and effectiveness .
-
Liquid Crystals
-
Preparation of Other Compounds
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGCAYXSYGXDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455967 |
Source


|
| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
CAS RN |
587886-11-1 |
Source


|
| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

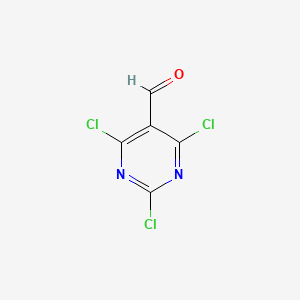

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)
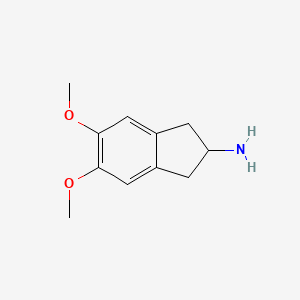
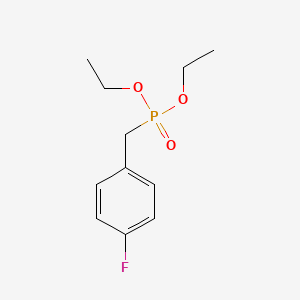
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)
